molecular formula C17H12O4S2 B402630 3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate

3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate

Cat. No.: B402630
M. Wt: 344.4g/mol
InChI Key: GWSQGTOZQIPWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate is an organic compound with the molecular formula C17H12O4S2. This compound is characterized by the presence of two thiophene rings and a phenyl ring, which are connected through ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate typically involves the esterification of 3-methyl-5-hydroxyphenyl 2-thiophenecarboxylate with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of thiophene rings can facilitate π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-hydroxyphenyl 2-thiophenecarboxylate
  • 2-thiophenecarbonyl chloride
  • 3-methyl-5-bromophenyl 2-thiophenecarboxylate

Uniqueness

3-methyl-5-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate is unique due to its dual thiophene and phenyl structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C17H12O4S2

Molecular Weight

344.4g/mol

IUPAC Name

[3-methyl-5-(thiophene-2-carbonyloxy)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C17H12O4S2/c1-11-8-12(20-16(18)14-4-2-6-22-14)10-13(9-11)21-17(19)15-5-3-7-23-15/h2-10H,1H3

InChI Key

GWSQGTOZQIPWES-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3

Origin of Product

United States

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